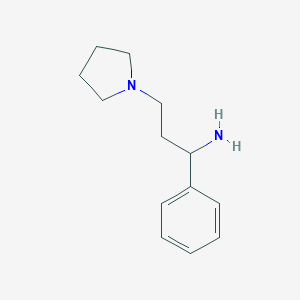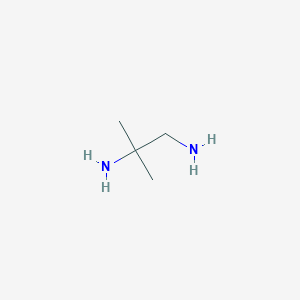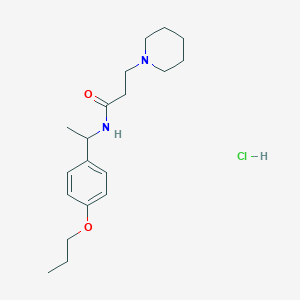
Antileukinate
説明
Synthesis Analysis
The synthesis of proteins similar to Antileukinate, such as interleukins, often involves automated chemical synthesis techniques. Clark-Lewis et al. (1986) demonstrated that interleukin-3 (IL-3), a protein comprising 140 amino acids, can be chemically synthesized using an automated peptide synthesizer, maintaining biological activities attributed to the native IL-3 (Clark-Lewis et al., 1986).
Molecular Structure Analysis
The molecular structure of interleukins, which are similar to Antileukinate, has been elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy. For instance, Clore et al. (1991) solved the solution structure of the interleukin-8 (IL-8) dimer using NMR spectroscopy and hybrid distance geometry-dynamical simulated annealing calculations (Clore et al., 1991).
Chemical Reactions and Properties
Interleukins, which are functionally related to Antileukinate, demonstrate a variety of chemical reactions and properties. For example, Duncan and Berman (1991) investigated the effects of interleukin (IL) 6 on connective tissue-related biosynthetic functions, showing IL-6's ability to influence collagen and glycosaminoglycan production (Duncan & Berman, 1991).
Physical Properties Analysis
Research on the physical properties of interleukins, akin to Antileukinate, reveals important aspects about their stability and behavior under different conditions. Murar et al. (2020) reported on the chemical synthesis of interleukin-2 (IL-2) variants and their stability against reducing agents, providing insight into the physical stability of such proteins (Murar et al., 2020).
Chemical Properties Analysis
The chemical properties of interleukins, which share characteristics with Antileukinate, have been extensively studied. Sabat et al. (2010) discussed interleukin (IL)-10's role as an anti-inflammatory cytokine, highlighting its significant chemical properties in modulating immune responses (Sabat et al., 2010).
科学的研究の応用
Inhibition of Adenocarcinoma Growth : Antileukinate, a hexapeptide, was found to inhibit the binding of growth-related oncogene (GROα) and interleukin-8 (IL-8) to specific receptors on adenocarcinoma cells, which are types of cancer cells. This inhibition led to reduced proliferation of adenocarcinomas, suggesting its potential use in treating lung, stomach, and colon adenocarcinomas (Fujisawa et al., 2000).
Applications in Treating Acute Lung Injury : Antileukinate was shown to suppress bleomycin-induced acute lung injury in mice. It effectively reduced inflammatory cell infiltration and interstitial lung edema. These findings suggest that Antileukinate can inhibit acute lung injury by suppressing neutrophil mobilization induced by CXC-chemokines (Hayashi et al., 2002).
Inhibition of IL-17A in Crohn's Disease : Secukinumab, an anti-interleukin (IL)-17A monoclonal antibody, was studied for its effectiveness in treating active Crohn's disease. However, the trial showed that IL-17A blockade was ineffective and associated with higher rates of adverse events compared to placebo (Hueber et al., 2012).
Therapeutic Potential in Various Diseases : A broad range of studies investigates the potential of blocking interleukin-1 in treating inflammation and various diseases. Targeted delivery of IL-1 blockers, like Antileukinate, may be effective in managing acute inflammation and sepsis syndromes, considering their role in modulating the immune response (Oberholzer et al., 2002).
作用機序
Target of Action
Antileukinate is a hexapeptide that has been reported to be a potent inhibitor of the CXC-chemokine receptor . The CXC-chemokine receptor plays a crucial role in the inflammatory response, particularly in the recruitment and activation of neutrophils .
Mode of Action
Antileukinate interacts with the CXC-chemokine receptor, inhibiting its function . This interaction prevents the receptor from responding to CXC-chemokines, molecules that normally trigger an inflammatory response by recruiting and activating neutrophils . By blocking this interaction, Antileukinate suppresses the mobilization of neutrophils, thereby reducing inflammation .
Biochemical Pathways
The primary biochemical pathway affected by Antileukinate involves the CXC-chemokine receptor and its role in inflammation. Under normal conditions, CXC-chemokines bind to their receptor on neutrophils, triggering these cells to migrate to sites of inflammation . When antileukinate inhibits the cxc-chemokine receptor, this pathway is disrupted, leading to a reduction in neutrophil mobilization and, consequently, a decrease in inflammation .
Pharmacokinetics
It is known that the compound is administered subcutaneously
Result of Action
The primary molecular effect of Antileukinate is the inhibition of the CXC-chemokine receptor, which leads to a decrease in neutrophil mobilization . On a cellular level, this results in a marked suppression of inflammatory cell infiltration . Additionally, Antileukinate has been shown to significantly reduce pulmonary edema, as evidenced by a reduction in wet lung weight and total protein concentration in the bronchoalveolar lavage fluid .
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H66N18O7S/c1-24(64)58-32(14-7-17-54-44(49)50)38(66)60-33(15-8-18-55-45(51)52)39(67)61-34(19-25-21-56-29-11-4-2-9-27(25)29)40(68)62-35(20-26-22-57-30-12-5-3-10-28(26)30)41(69)63-36(23-71)42(70)59-31(37(46)65)13-6-16-53-43(47)48/h2-5,9-12,21-22,31-36,56-57,71H,6-8,13-20,23H2,1H3,(H2,46,65)(H,58,64)(H,59,70)(H,60,66)(H,61,67)(H,62,68)(H,63,69)(H4,47,48,53)(H4,49,50,54)(H4,51,52,55)/t31-,32-,33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRBFNYUBYTVIQ-NGTAMTFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CS)C(=O)NC(CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66N18O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1003.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Antileukinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B52406.png)




![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carbo](/img/structure/B52414.png)



![5-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B52421.png)